![molecular formula C15H21N5O2 B3011077 4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878730-67-7](/img/structure/B3011077.png)
4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research for its ability to inhibit the effects of adenosine on the cardiovascular and nervous systems. In
Aplicaciones Científicas De Investigación
Orthoamide Derivatives and Their Chemical Transformations Orthoamides and iminium salts derived from dimethylparabanic acid derivatives, including structures related to 4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione, have been studied for their unique chemical transformations. These compounds undergo reactions such as thiolysis, methylation, and conversion into heterocyclic orthoamide derivatives, showcasing their versatility in organic synthesis (Kantlehner, Haug, & Bauer, 2012)
Inhibitors of Kinase Activity Research has identified compounds structurally similar to 4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione as potent inhibitors of specific kinases, such as lck kinase. These inhibitors are crucial for understanding cellular signaling pathways and developing therapeutic agents. The modifications to the core structure, aiming to enhance activity, highlight the compound's potential in drug discovery (Snow et al., 2002).
Pharmacological Potential of Imidazolidine Derivatives A series of N-8-arylpiperazinylpropyl derivatives of imidazolidine-based structures, including those related to the compound of interest, have shown significant pharmacological potential. These derivatives exhibit potent 5-HT1A receptor ligand activity and have been evaluated for their anxiolytic-like and antidepressant activities in preclinical models, suggesting a promising area for therapeutic development (Zagórska et al., 2009).
Cytotoxic Activities of Carboxamide Derivatives Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural features with 4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione, have been tested for their cytotoxic activities against various cancer cell lines. These studies provide insights into the development of novel anticancer agents, demonstrating the compound's relevance in medicinal chemistry research (Deady et al., 2003).
Stereoselective Synthesis and Molecular Interaction Studies Research on the stereoselective synthesis of imidazoisoindole derivatives highlights the compound's role in studying molecular interactions and developing new synthetic methodologies. These studies contribute to the broader understanding of chemical reactivity and are essential for advancing organic chemistry (Katritzky et al., 2001).
Safety And Hazards
Direcciones Futuras
The broad range of chemical and biological properties of imidazole compounds make them an important area of study for the development of new drugs1. As such, future research will likely continue to explore the potential applications of these compounds in various fields, including medicine and pharmacology.
Please note that this information is general in nature and may not apply to the specific compound you mentioned. For more detailed and specific information, further research would be needed. If
Propiedades
IUPAC Name |
4,7-dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-6-7-18-13(21)11-12(17(5)15(18)22)16-14-19(11)8-10(4)20(14)9(2)3/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAMYMSLQVFVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

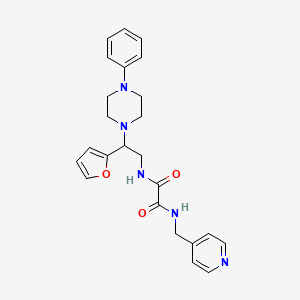
![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)
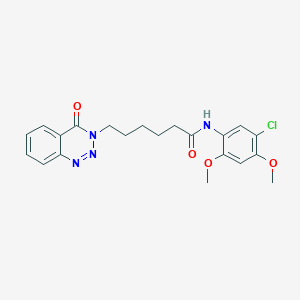
![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)
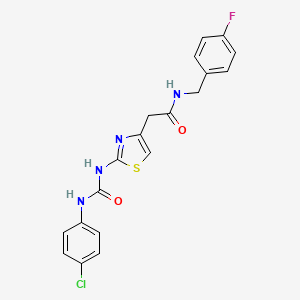
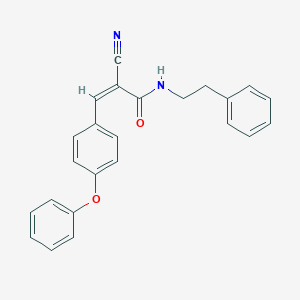
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)
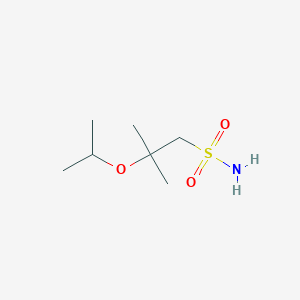
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)
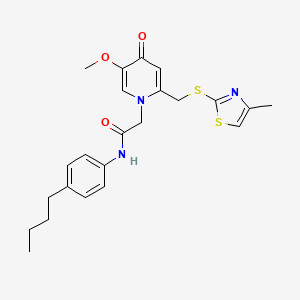
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)
![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)